molecular formula C12H24N2O B13016158 2-((1-Cyclohexylethyl)amino)-N,N-dimethylacetamide

2-((1-Cyclohexylethyl)amino)-N,N-dimethylacetamide

Cat. No.: B13016158
M. Wt: 212.33 g/mol
InChI Key: SYAIIPMTEBJYIA-UHFFFAOYSA-N
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Description

2-((1-Cyclohexylethyl)amino)-N,N-dimethylacetamide is an organic compound that features a cyclohexyl group attached to an ethylamine moiety, which is further connected to a dimethylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-Cyclohexylethyl)amino)-N,N-dimethylacetamide typically involves the reaction of cyclohexyl ethylamine with N,N-dimethylacetamide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced reactors and automation systems ensures consistent quality and efficiency. The industrial production methods also focus on minimizing waste and environmental impact through the implementation of green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-((1-Cyclohexylethyl)amino)-N,N-dimethylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexyl ethylamine oxides, while reduction may produce cyclohexyl ethylamine derivatives.

Scientific Research Applications

2-((1-Cyclohexylethyl)amino)-N,N-dimethylacetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((1-Cyclohexylethyl)amino)-N,N-dimethylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylamine: A related compound with a similar cyclohexyl group.

    N,N-Dimethylacetamide: Shares the dimethylacetamide moiety.

    Cyclohexyl ethylamine: Contains the cyclohexyl ethylamine structure.

Uniqueness

2-((1-Cyclohexylethyl)amino)-N,N-dimethylacetamide is unique due to its combined structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H24N2O

Molecular Weight

212.33 g/mol

IUPAC Name

2-(1-cyclohexylethylamino)-N,N-dimethylacetamide

InChI

InChI=1S/C12H24N2O/c1-10(11-7-5-4-6-8-11)13-9-12(15)14(2)3/h10-11,13H,4-9H2,1-3H3

InChI Key

SYAIIPMTEBJYIA-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCCCC1)NCC(=O)N(C)C

Origin of Product

United States

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